molecular formula C15H11F2NO2 B8491545 4-[2-(2,6-Difluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]phenol CAS No. 167856-20-4

4-[2-(2,6-Difluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]phenol

Cat. No. B8491545
CAS RN: 167856-20-4
M. Wt: 275.25 g/mol
InChI Key: URJSODFKEVCIAM-UHFFFAOYSA-N
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Description

4-[2-(2,6-Difluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]phenol is a useful research compound. Its molecular formula is C15H11F2NO2 and its molecular weight is 275.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[2-(2,6-Difluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(2,6-Difluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

167856-20-4

Product Name

4-[2-(2,6-Difluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]phenol

Molecular Formula

C15H11F2NO2

Molecular Weight

275.25 g/mol

IUPAC Name

4-[2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]phenol

InChI

InChI=1S/C15H11F2NO2/c16-11-2-1-3-12(17)14(11)15-18-13(8-20-15)9-4-6-10(19)7-5-9/h1-7,13,19H,8H2

InChI Key

URJSODFKEVCIAM-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(O1)C2=C(C=CC=C2F)F)C3=CC=C(C=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound of Step A, Example 1 (51 g, 0.2 mol) and phenol (32 g 0.3 mol) were dissolved in trifluoroacetic acid (85 mL), stirred for 2 days and then evaporated under reduced pressure. The residue was taken up in dichloromethane (200 mL), washed with sodium bicarbonate solution, dried over magnesium sulfate and evaporated. The residue was subjected to chromatography on silica gel using hexanes/ethyl acetate (2:1). The residue from the column (30 g) was dissolved in tetrahydrofuran (100 mL) and treated with lithium borohydride (60 mL, 2N in tetrahydrofuran) and heated at reflux for 3 h. The reaction mixture was treated with aqueous hydrochloric acid (1N, 300 mL) and extracted with dichloromethane (200 mL), dried and evaporated. The residue was treated with toluene (150 mL) and thionyl chloride (30 mL, 0.4 mol). After being heated at reflux for 1 h, the mixture was evaporated under reduced pressure. The residue was dissolved in methanol (200 mL) and treated with sodium hydroxide (20 mL, 50%) and heated at reflux for 1 h. The mixture was neutralized with aqueous hydrochloric acid and extracted with dichloromethane (200 mL). The dichloromethane was dried, evaporated, and subjected to chromatography on silica gel with hexanes/ethyl acetate (3:1 to 2:1). The second major fraction to elute was the tide compound (7.7 g) as a white solid: m.p. 145°-147° C. 1H NMR (CDCl3, 200 MHz) δ 9.3 (br s,OH), 7.7-6.8 (m,7H), 5.4 (m,1H), 4.8 (m,1H), 4.3 (m,1H).
Name
compound
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two

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